molecular formula C24H30N4O3 B13658302 methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate

methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate

Cat. No.: B13658302
M. Wt: 422.5 g/mol
InChI Key: KOLTWQICZYJIRV-UHFFFAOYSA-N
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Description

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is a complex organic compound with the molecular formula C25H28N4O3. This compound is known for its unique structure, which includes a pyrimidine ring and a penta-2,4-dien-2-ylanilino group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate typically involves multiple steps. One common method includes the reaction of 2-(diphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide with hydroxylamine in the presence of sodium hydroxide, methanol, and dichloromethane at low temperatures . This reaction yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-[[2-(N-phenylamino)pyrimidine-5-carbonyl]amino]heptanoate
  • Methyl 7-[[2-(N-benzylamino)pyrimidine-5-carbonyl]amino]heptanoate

Uniqueness

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is unique due to its penta-2,4-dien-2-ylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate

InChI

InChI=1S/C24H30N4O3/c1-4-12-19(2)28(21-13-8-7-9-14-21)24-26-17-20(18-27-24)23(30)25-16-11-6-5-10-15-22(29)31-3/h4,7-9,12-14,17-18H,1,5-6,10-11,15-16H2,2-3H3,(H,25,30)

InChI Key

KOLTWQICZYJIRV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC

Origin of Product

United States

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